6-Chloro-2-(piperazin-1-yl)pyridin-3-amine
Overview
Description
6-Chloro-2-(piperazin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 g/mol It is a derivative of pyridine, substituted with a chlorine atom at the 6th position and a piperazine ring at the 2nd position
Mechanism of Action
Target of Action
They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . One study found significant activity on the kinase p70S6Kβ .
Mode of Action
For instance, the synthesis of 2-substituted chiral piperazines involves a key step of aza-Michael addition between diamine and the in situ generated sulfonium salt .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-(piperazin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in phosphorylation processes. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can modulate cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular processes. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to alterations in phosphorylation events and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include alterations in liver and kidney function, as well as changes in hematological parameters. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the levels of specific metabolites, indicating its role in modulating metabolic processes. For example, it can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and can bind to various proteins that facilitate its distribution. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy metabolism. The precise localization of this compound is crucial for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine typically involves the reaction of 6-chloro-3-nitropyridine with piperazine under specific conditions. The nitro group is reduced to an amine, resulting in the formation of the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(piperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
6-Chloro-2-(piperazin-1-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)pyridine: Lacks the chlorine substitution at the 6th position.
6-Chloro-2-(methylpiperazin-1-yl)pyridine: Contains a methyl group on the piperazine ring.
6-Chloro-3-(piperazin-1-yl)pyridine: The piperazine ring is attached at the 3rd position instead of the 2nd.
Uniqueness
6-Chloro-2-(piperazin-1-yl)pyridin-3-amine is unique due to the specific positioning of the chlorine atom and the piperazine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
6-chloro-2-piperazin-1-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-2-1-7(11)9(13-8)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTNTOUEYHYIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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